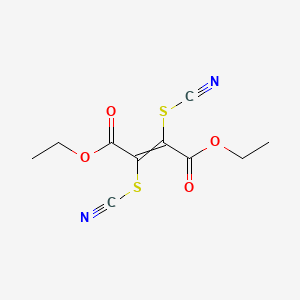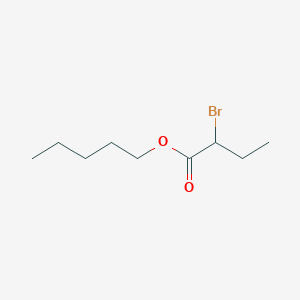
Pentyl 2-bromobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Pentyl 2-bromobutanoate can be synthesized through the esterification of 2-bromobutanoic acid with pentanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Pentyl 2-bromobutanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions, to form corresponding alcohols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield 2-bromobutanoic acid and pentanol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under aqueous conditions.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.
Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Formation of 2-hydroxybutanoic acid derivatives.
Reduction: Formation of 2-bromobutanol.
Hydrolysis: Formation of 2-bromobutanoic acid and pentanol.
Applications De Recherche Scientifique
Pentyl 2-bromobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of pentyl 2-bromobutanoate involves its interaction with nucleophiles due to the presence of the bromine atom. The bromine atom makes the compound susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis or reduction, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-bromobutanoate: Similar structure but with an ethyl group instead of a pentyl group.
Methyl 2-bromobutanoate: Similar structure but with a methyl group instead of a pentyl group.
Butyl 2-bromobutanoate: Similar structure but with a butyl group instead of a pentyl group.
Uniqueness
Pentyl 2-bromobutanoate is unique due to its longer carbon chain, which can influence its physical properties, such as boiling point and solubility. The presence of the bromine atom also makes it a versatile compound for various chemical reactions, particularly nucleophilic substitutions .
Propriétés
Numéro CAS |
86711-75-3 |
|---|---|
Formule moléculaire |
C9H17BrO2 |
Poids moléculaire |
237.13 g/mol |
Nom IUPAC |
pentyl 2-bromobutanoate |
InChI |
InChI=1S/C9H17BrO2/c1-3-5-6-7-12-9(11)8(10)4-2/h8H,3-7H2,1-2H3 |
Clé InChI |
TYNCRXMYKJONLT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCOC(=O)C(CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(N-Hydroxyethanimidoyl)phenyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14405563.png)
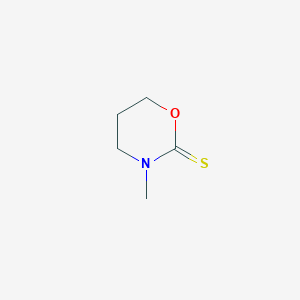
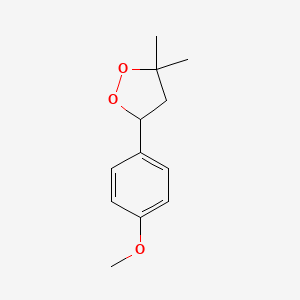
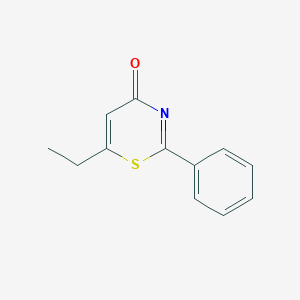
![4-{[10-(1H-Imidazol-1-yl)decyl]oxy}aniline](/img/structure/B14405578.png)

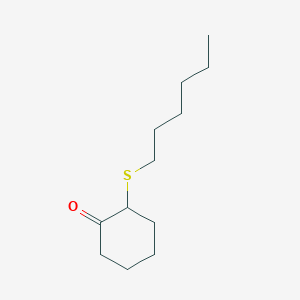

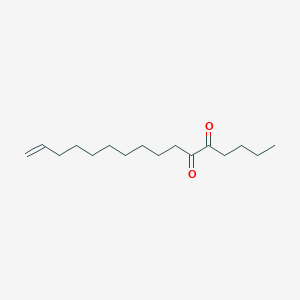
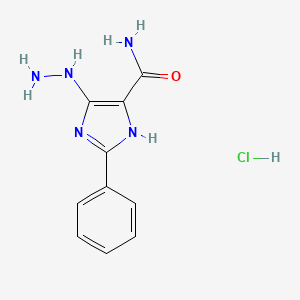
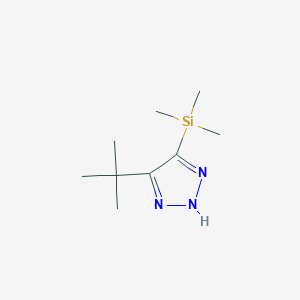
![(Z)-(4-chlorophenyl)-[(4-chlorophenyl)hydrazinylidene]-oxidoazanium](/img/structure/B14405614.png)
![N-Benzyl-N-[(4-butylphenyl)methyl]-N'-(4-phenoxyphenyl)urea](/img/structure/B14405623.png)
